molecular formula C8H8N2O B168984 8-Methoxyimidazo[1,2-a]pyridine CAS No. 100592-04-9

8-Methoxyimidazo[1,2-a]pyridine

Número de catálogo: B168984
Número CAS: 100592-04-9
Peso molecular: 148.16 g/mol
Clave InChI: HOQWGIUSKXZJJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Imidazo[1,2-a]pyridine is a bicyclic heterocyclic scaffold comprising a fused imidazole and pyridine ring system. The substitution pattern at the 8-position significantly modulates its physicochemical and pharmacological properties. 8-Methoxyimidazo[1,2-a]pyridine features a methoxy (-OCH₃) group at the 8-position, which introduces steric and electronic effects. The methoxy group is electron-donating, enhancing aromatic π-electron density and influencing solubility, metabolic stability, and target binding .

This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in marketed drugs like zolpidem (sedative) and alpidem (anxiolytic), as well as its versatility in targeting diverse diseases, including tuberculosis, leishmaniasis, and cancer .

Propiedades

IUPAC Name

8-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQWGIUSKXZJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540638
Record name 8-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100592-04-9
Record name 8-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Análisis De Reacciones Químicas

Condensation with α-Haloketones

A foundational synthesis involves the condensation of 2-amino-8-methoxypyridine with α-haloketones (e.g., bromoacetaldehyde) under thermal or microwave-assisted conditions. This method proceeds via intramolecular cyclization, forming the imidazo[1,2-a]pyridine core .

Example Reaction:
2-Amino-8-methoxypyridine + Bromoacetaldehyde → 8-Methoxyimidazo[1,2-a]pyridine + HBr

Conditions:

  • Solvent: Ethanol/water (1:1)

  • Temperature: 80–100°C or microwave irradiation (300 W)

  • Yield: 84–91%

Aldehyde Group Reactivity

The 3-carbaldehyde derivative undergoes nucleophilic additions and reductions:

Reaction TypeReagentsProductYieldSource
Imine FormationPrimary amines3-(Imine)-8-methoxyimidazo[1,2-a]pyridine75–90%
ReductionNaBH₄3-(Hydroxymethyl)-8-methoxyimidazo[1,2-a]pyridine88%
Hemiacetal FormationMethanol/H⁺3-(Methoxyhemiacetal)-8-methoxyimidazo[1,2-a]pyridine82%

Electrophilic Substitution

The methoxy group at C8 enhances electron density at C3 and C5, facilitating electrophilic substitution:

ElectrophilePositionProductConditionsYieldSource
HNO₃/H₂SO₄C55-Nitro-8-methoxyimidazo[1,2-a]pyridine0°C, 2 hr68%
Br₂/FeCl₃C33-Bromo-8-methoxyimidazo[1,2-a]pyridineCH₂Cl₂, rt, 1 hr73%

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables aryl group introduction at C2 or C3:

Example Reaction:
3-Bromo-8-methoxyimidazo[1,2-a]pyridine + Phenylboronic Acid → 3-Phenyl-8-methoxyimidazo[1,2-a]pyridine

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O

  • Yield: 78%

Domino A³-Coupling

A three-component reaction with aldehydes, alkynes, and amines forms 2,3-disubstituted derivatives :

Example Reaction:
this compound + Benzaldehyde + Phenylacetylene → 2,3-Diaryl-8-methoxyimidazo[1,2-a]pyridine

Conditions:

  • Catalyst: CuI (15 mol%)

  • Solvent: PEG-400

  • Temperature: 50°C

  • Yield: 87%

Iodine-Catalyzed Multicomponent Reactions

Molecular iodine (20 mol%) in water under ultrasonication enables solvent-free synthesis of 3-cyclohexenone derivatives :

Example Reaction:
2-Amino-8-methoxypyridine + Acetophenone + Dimedone → 3-(Cyclohexenone)-8-methoxyimidazo[1,2-a]pyridine

Conditions:

  • Ultrasonication: 30 min, rt

  • Yield: 84%

Mechanistic Insights

  • Copper-Catalyzed Reactions: Proceed via a catalytic Ortoleva-King pathway, involving oxidative dehydrogenation and cyclization .

  • Iodine-Mediated Cyclization: Involves in situ generation of phenylglyoxal, followed by Knoevenagel condensation and aza-Michael addition .

  • Electrophilic Aromatic Substitution: The methoxy group directs nitration and bromination to C3/C5 via resonance stabilization .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry
8-Methoxyimidazo[1,2-a]pyridine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance the bioavailability and reduce toxicity of resultant compounds. Researchers have utilized this compound in various synthetic pathways to develop new materials with specific properties.

Biological Applications

Antimicrobial Properties
Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains . This suggests a promising avenue for developing new treatments for tuberculosis.

Anticancer Activity
The compound has been explored for its potential anticancer properties. Research indicates that it can inhibit specific enzymes involved in cancer progression, such as kinases and phosphatases, which are critical in cell signaling pathways . This inhibition may lead to reduced tumor growth and improved therapeutic outcomes.

Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. For example, it has been studied for its ability to inhibit acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease. Compounds derived from this structure have demonstrated varying degrees of AChE inhibition with IC50 values ranging from 0.2 to 50 μM .

Pharmaceutical Development

Drug Discovery
The compound's interaction with biological targets makes it a candidate for drug development. It is being investigated for antiviral and antibacterial applications, particularly against resistant strains of bacteria and viruses. The structure-activity relationship (SAR) studies have led to the identification of several potent derivatives that could serve as lead compounds in drug discovery efforts .

Material Science

Development of New Materials
In industrial applications, this compound is utilized in developing new materials with enhanced thermal stability and conductivity. The modifications made to the imidazopyridine framework can result in materials suitable for electronic applications and other advanced technologies.

Case Studies

Study Application Area Findings
Study on Antimicrobial ActivityAntimicrobialCompounds showed MICs ≤0.006 μM against M. tuberculosis resistant strains .
Enzyme Inhibition StudiesNeuropharmacologyDemonstrated AChE inhibition with varying IC50 values; potential for Alzheimer's treatment .
Drug Development ResearchPharmaceuticalIdentified several derivatives with significant activity against drug-resistant pathogens; SAR studies ongoing .

Mecanismo De Acción

The mechanism of action of 8-Methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting essential bacterial enzymes and disrupting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Table 1: Key Pharmacological Properties of Imidazo[1,2-a]pyridine Derivatives

Compound Substituent(s) Biological Activity (Target) MIC/EC50 (μM) Key Findings Reference
8-Methoxyimidazo[1,2-a]pyridine* 8-OCH₃ Not explicitly reported N/A Hypothesized improved solubility vs. alkyl/aryl derivatives
IP-3 (Hit B) 8-amino, 2,6-disubstituted Antitubercular (QcrB subunit) MIC: 0.03–5 μM Bacteriostatic in murine TB model
3-Nitroso derivatives 3-NO, 2-aryl/heteroaryl Antiretroviral (HIV-1/2) Inactive No activity despite structural novelty
8-Fluoro derivative 8-F GABAₐ receptor modulation N/A Bioisostere for imidazo[1,2-a]pyrimidine
8-Methyl-2-(3-nitrophenyl) 8-CH₃, 2-(3-NO₂-phenyl) Structural data only N/A Crystallographic characterization
Hit A (3-Nitroimidazo) 3-NO₂ Antileishmanial EC50: 2.1 μM (intramacrophage) Moderate solubility (6.9 μM at pH 7.4)

*Note: Data for 8-methoxy derivatives inferred from structural analogs.

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 8-methoxy group’s electron-donating nature may improve solubility compared to lipophilic substituents (e.g., 8-methyl or 8-aryl).
  • Position-Specific Activity: 8-Amino derivatives (e.g., IP-3) exhibit potent antitubercular activity (MIC: 0.03–5 μM) by targeting the QcrB subunit of the electron transport chain. In contrast, 3-nitroso derivatives lack antiretroviral activity, emphasizing the critical role of substitution position .
  • Bioisosteric Replacements : The 8-fluoro derivative serves as a bioisostere for imidazo[1,2-a]pyrimidine in GABAₐ receptor modulators, highlighting the scaffold’s adaptability in receptor binding .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Solubility and Stability Profiles

Compound Thermodynamic Solubility (pH 7.4) Microsomal Stability (t½, min) Key Limitations
Hit A (3-Nitroimidazo) 6.9 μM 11 Moderate stability
Hit B (3-Nitroimidazo) 1.4 μM 3 Low solubility, rapid metabolism
8-Methoxy derivative* Hypothesized >10 μM Predicted >20 Potential CYP450 interactions
  • Solubility : Nitro-substituted derivatives (e.g., Hit A) show moderate solubility, whereas 8-methoxy analogs may exhibit improved aqueous solubility due to the polar methoxy group.
  • Metabolic Stability: 8-Amino and 8-fluoro derivatives demonstrate variable microsomal stability (t½: 3–11 min), suggesting that 8-methoxy derivatives might require structural optimization to enhance metabolic resistance .

Actividad Biológica

8-Methoxyimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have been extensively studied due to their wide range of biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Exhibits cytotoxic properties against cancer cell lines.
  • Antitubercular : Shows promise against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
  • Neuroactive : Acts on neurotransmitter systems, influencing conditions like anxiety and insomnia.

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties. For example, it has shown effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 0.4 to 5.0 μM for various bacterial strains .

Anticancer Properties

The compound has demonstrated cytotoxic effects on several cancer cell lines. In vitro studies reported IC50 values indicating effective growth inhibition in lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antitubercular Activity

Recent research highlights the efficacy of this compound derivatives in combating tuberculosis. Specific analogs have shown potent activity against both replicating and non-replicating Mycobacterium tuberculosis with MIC values as low as 0.07 μM for MDR strains .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated key modifications that enhance the biological activity of imidazo[1,2-a]pyridine derivatives:

Substituent PositionModification TypeEffect on Activity
C-8Methoxy group additionIncreased solubility and potency against TB
C-3Carboxamide modificationEnhanced selectivity and reduced toxicity
C-6Halogen substitutionImproved antimicrobial activity

These modifications have been critical in optimizing the pharmacological profiles of these compounds.

Study 1: Antimicrobial Efficacy

A study evaluated various imidazo[1,2-a]pyridine derivatives including this compound against a panel of bacterial strains. The results indicated that the methoxy substitution significantly improved the antibacterial activity compared to unsubstituted analogs .

Study 2: Anti-TB Activity

In a high-throughput screening assay for anti-TB compounds, several derivatives of this compound were identified as potent inhibitors of M. tuberculosis. Notably, one compound exhibited an MIC of 0.003 μM against MDR-TB strains, showcasing its potential as a lead candidate for further development .

Q & A

Q. What are the common synthetic methodologies for preparing 8-Methoxyimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : A widely used approach involves condensation reactions between 2-aminonicotinic acid and α-haloketones or chloroacetaldehyde in ethanol, followed by halogenation at the 3-position . For carboxamide derivatives, acid-amine coupling with substituted amines using HATU (as a coupling agent) and DIPEA (as a base) achieves yields >90% . Solid-phase synthesis is also effective for generating diverse libraries by functionalizing polymer-bound intermediates . Microwave-assisted methods (e.g., using diglyme as a solvent) reduce reaction times and improve efficiency .

Q. Which characterization techniques are critical for verifying this compound derivatives?

  • Methodological Answer : Structural confirmation requires FT-IR (to identify functional groups like methoxy and cyano), 1^1H/13^{13}C NMR (to assign substituent positions and aromatic protons), and HRMS (for molecular weight validation) . X-ray crystallography can resolve non-covalent interactions (e.g., π-stacking in 5-(4-methoxyphenyl) derivatives) . HPLC purity analysis is recommended for pharmacological studies to exclude byproducts .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : The scaffold exhibits broad therapeutic potential, including anti-inflammatory (via inhibition of pro-fibrotic pathways) , anticancer (through kinase inhibition) , and anticonvulsant activities . Bioactivity is often optimized by introducing electron-donating groups (e.g., -NH2_2, -OCH3_3) at the 8-position, which enhance binding to targets like COX-2 or GABA receptors .

Q. How do substituents influence the structure-activity relationship (SAR) of imidazo[1,2-a]pyridines?

  • Methodological Answer : Electron-donating groups (e.g., -OCH3_3, -NH2_2) at the 8-position increase bioactivity by improving electronic density and hydrogen-bonding capacity, as shown in anticancer assays . Conversely, electron-withdrawing groups (e.g., -NO2_2) reduce activity. Substituent bulkiness at the 3-position can sterically hinder target binding, necessitating iterative molecular docking and in vitro screening .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability of this compound derivatives?

  • Methodological Answer : Employ Cu-catalyzed three-component coupling (TCC) reactions of 2-aminopyridines, arylaldehydes, and alkynes for regioselective methoxy introduction . Microwave-assisted synthesis reduces reaction times (e.g., 1 hour vs. 24 hours conventional) and minimizes side reactions . For large-scale production, solid-phase synthesis with recyclable resins enhances reproducibility .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or substituent positional isomers. Use orthogonal assays (e.g., in vitro enzyme inhibition + in vivo murine models) to validate hits . For example, 8-methoxy derivatives may show anti-inflammatory activity in macrophages but not in fibroblasts due to tissue-specific uptake .

Q. How to design in vivo models for evaluating this compound derivatives?

  • Methodological Answer : Prioritize derivatives with >80% in vitro potency and low cytotoxicity (IC50_{50} > 50 µM). Administer via intraperitoneal (IP) or oral routes at 10–50 mg/kg doses in murine inflammation or xenograft models . Monitor pharmacokinetics (e.g., plasma half-life) and metabolite formation using LC-MS .

Q. What computational tools predict non-covalent interactions critical for target binding?

  • Methodological Answer : Hirshfeld surface analysis and DFT calculations identify key interactions (e.g., C-H···π, hydrogen bonds) in crystal structures . Molecular dynamics simulations assess binding stability to targets like IGF-1R or COX-2 . Pair these with SAR data to prioritize substituents with optimal steric and electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxyimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Methoxyimidazo[1,2-a]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.